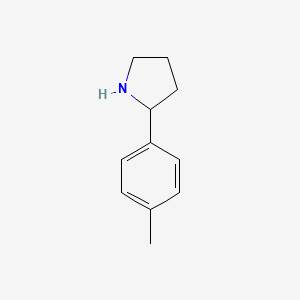

2-(4-メチルフェニル)ピロリジン

概要

説明

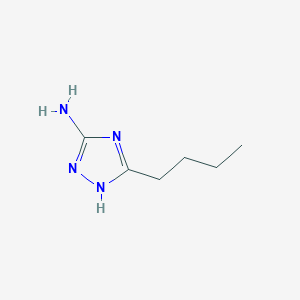

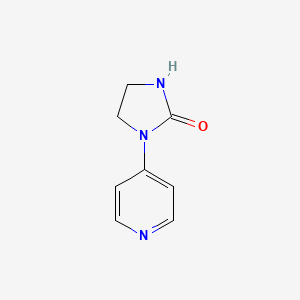

The compound "2-(4-Methylphenyl)pyrrolidine" is a substituted pyrrolidine, which is a type of secondary amine with a five-membered ring structure. The substitution at the 2-position with a 4-methylphenyl group suggests that the compound may have unique chemical and physical properties, potentially making it useful in various chemical applications, including the synthesis of polyimides and other heterocyclic compounds .

Synthesis Analysis

The synthesis of related pyrrolidine compounds has been reported in several studies. For instance, a compound with a pyrrolidine structure was synthesized using the Petasis reaction, which is a multicomponent reaction involving an amine, an aldehyde, and a vinyl or aryl boronic acid . In another study, substituted pyrrolo[1,2-a]pyridines, which are structurally related to 2-(4-Methylphenyl)pyrrolidine, were synthesized by reacting 4-methylphenacyl bromide with 2-picoline . These methods demonstrate the versatility of pyrrolidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been extensively studied using various spectroscopic techniques. For example, FTIR, NMR (1H and 13C), and UV-Vis spectrometry have been employed to analyze the structure of a biologically important alkylaminophenol compound with a pyrrolidine moiety . Computational methods such as density functional theory (DFT) have also been used to support the experimental findings and provide detailed insights into the electronic and structural properties of these compounds .

Chemical Reactions Analysis

Pyrrolidine derivatives participate in a variety of chemical reactions. The acylation of pyrrolidine-2,4-diones, for example, leads to the synthesis of 3-acyltetramic acids, which are valuable in medicinal chemistry . The reactivity of pyrrolidine derivatives can be influenced by the nature of the substituents, as seen in the synthesis of pyrrolidine-2,3-dione derivatives from related pyrroline-2-one compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of a pyrrolidine ring can affect the solubility and thermal stability of polyimides synthesized from these compounds . The introduction of substituents such as the 4-methylphenyl group can also impact the mechanical properties and dielectric constants of the resulting polymers . Additionally, the crystal structure of pyrrolidine derivatives can be stabilized by various intermolecular interactions, as observed in the crystal structure of a 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one compound .

科学的研究の応用

創薬

「2-(4-メチルフェニル)ピロリジン」の一部である五員環のピロリジン環は、医薬品化学者によって、ヒトの疾患の治療のための化合物を得るために広く使用されています . この飽和された足場への関心は、sp3混成、分子の立体化学への寄与、および環の非平面性による3次元(3D)カバレッジの増加により、ファーマコフォア空間を効率的に探索できる可能性によって高まっています .

さまざまな疾患の治療

ピロリジン環とその誘導体、ピロリジン、ピロリジン-2-オン、ピロリジン-2,5-ジオン、プロリノールを含む化合物は、標的選択性を持つ生物活性分子であると報告されています . これらの化合物は、2015年から現在までの文献に記載されています .

立体因子による生物活性への影響

研究対象の化合物の構造活性相関(SAR)が調査され、生物活性に対する立体因子の影響に焦点を当てています . 異なる立体異性体と置換基の空間的配向は、エナンチオ選択的タンパク質への結合モードが異なるため、薬剤候補の生物学的プロファイルを異ならせる可能性があります .

抗酸化活性

ピロリジンアルカロイドは、抗酸化活性など、いくつかの重要な生物活性を示すことが示されています . これは、それらを新しい抗酸化剤の開発のための潜在的な候補としています .

抗炎症活性

ピロリジンアルカロイドは、抗炎症活性も示します . これは、それらが炎症性疾患の治療に使用できることを示唆しています .

抗菌および抗真菌活性

これらのアルカロイドは、抗菌および抗真菌特性を持つことが示されています . これは、それらを新しい抗菌剤および抗真菌剤の開発のための潜在的な候補としています .

抗寄生虫および駆虫活性

ピロリジンアルカロイドは、抗寄生虫および駆虫活性を持つことが示されています . たとえば、オウレン根皮から単離された(Z)-3-(4-ヒドロキシベンジリデン)-4-(4-ヒドロキシフェニル)-1-メチルピロリジン-2-オンは、ネッタイシマカ、ハマダラカ、ヒトスジシマカ、マツノザイセンチュウ、ネマトーダに対して抗寄生虫活性を示します .

抗癌活性

ピロリジンアルカロイドは、抗癌活性を示すことが示されています . これは、それらがさまざまな種類の癌の治療に使用できることを示唆しています .

Safety and Hazards

将来の方向性

Pyrrolidine derivatives, including 2-(4-Methylphenyl)pyrrolidine, have shown promise in pharmacotherapy . They can be employed in traditional and modern medicine, or can be used as leads for drug discovery and development . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

作用機序

Target of Action

It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the biological system.

Biochemical Pathways

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that the compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the wide range of biological activities associated with pyrrolidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its molecular environment.

特性

IUPAC Name |

2-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFISDWSKUHPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393671, DTXSID50902626 | |

| Record name | 2-(4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3165 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62506-76-7 | |

| Record name | 2-(4-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B1307502.png)

![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)